1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride
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Overview
Description
1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazole derivatives.
Preparation Methods
The synthesis of 1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring . Industrial production methods may involve the optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxadiazole N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)-3-(2-oxo-2H-chromen-3-yl)urea: Known for its anticancer properties.
5-(4-Fluorophenyl)-1,3,4-oxadiazole-2-thiol: Exhibits antimicrobial activity.
4-(4-Fluorophenyl)-1,2,4-triazole-3-thiol: Studied for its antifungal properties.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which may differ from those of other similar compounds.
Properties
IUPAC Name |
1-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3O.ClH/c1-6(12)9-13-14-10(15-9)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDPTSPIZKCYIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC=C(C=C2)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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